molecular formula C19H22FN5O3 B6488982 2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 942012-04-6

2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B6488982
CAS No.: 942012-04-6
M. Wt: 387.4 g/mol
InChI Key: XLTXDXKBDQRQLF-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole and triazine, both of which are heterocyclic compounds . Imidazole is a five-membered ring with two nitrogen atoms and is known for its broad range of chemical and biological properties . Triazine is a six-membered ring with three nitrogen atoms and is used in various applications, from industrial chemistry to drug design .


Molecular Structure Analysis

The compound contains an imidazole ring and a triazine ring, which are likely to contribute to its reactivity and properties. The presence of a fluorophenyl group could influence its polarity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, influencing its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, given the biological activity of many imidazole and triazine derivatives . Further studies would be needed to explore its potential applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c20-14-5-7-15(8-6-14)23-11-12-24-17(27)18(28)25(21-19(23)24)13-16(26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXDXKBDQRQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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